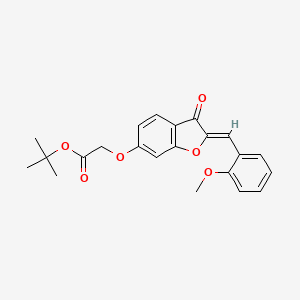

(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-15-9-10-16-18(12-15)27-19(21(16)24)11-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCBDOBHQQUNKE-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene moiety.

Esterification: The final step is the esterification of the intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl groups in the benzofuran core can yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In materials science, the compound could be used as a building block for the synthesis of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics

Mechanism of Action

The mechanism by which (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the benzofuran core and Z-configured substituents but differ in key functional groups.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to analogs.

Chromen-3-ylmethylene Derivative

Structural Differences : Replaces the 2-methoxybenzylidene group with a fused bicyclic chromene system.

Impact :

- Increased molecular weight (434.5 vs. ~366 g/mol) due to the chromene ring.

- Higher XLogP3 (5.5 vs. ~4.8) suggests enhanced lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Chromene’s extended conjugation may improve UV absorption properties, relevant for materials science (e.g., organic electronics).

4-tert-Butylbenzylidene Derivative

Structural Differences : Substitutes the 2-methoxy group with a bulky 4-tert-butylphenyl group and uses a methyl ester.

Impact :

- The tert-butylphenyl group elevates XLogP3 (5.2 vs. ~4.8), enhancing lipophilicity but possibly reducing target specificity due to steric bulk.

- Similar polar surface area (61.8 Ų) to the target indicates comparable solubility profiles.

3-Methylthiophen-2-ylmethylene Derivative

Structural Differences : Introduces a sulfur-containing thiophene ring.

Impact :

- Lower XLogP3 (4.6 vs. ~4.8) despite the tert-butyl ester, likely due to thiophene’s polarity.

- Higher hydrogen bond acceptors (6 vs. 5) and polar surface area (90.1 vs.

- Thiophene’s electron-withdrawing nature may alter electronic properties, affecting reactivity in synthetic pathways.

Research Findings and Implications

- Bioactivity : Benzofuran derivatives are explored for antimicrobial and anticancer activities. The target’s 2-methoxy group may enhance DNA intercalation compared to chromene or thiophene analogs .

- Stability : The tert-butyl ester in the target likely improves metabolic stability over methyl esters , aligning with trends in prodrug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-methoxybenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran-6-ol derivative to form the benzylidene intermediate under acidic or basic conditions (e.g., Knoevenagel reaction) .

- Step 2 : Esterification of the phenolic oxygen with tert-butyl bromoacetate using a base like triethylamine in anhydrous DCM .

- Key Parameters : Reaction yields (60–75%) depend on solvent polarity (e.g., DMF vs. THF) and temperature control (reflux at 80–100°C) .

Q. How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed?

- Methodological Answer :

- NMR Analysis : The Z-configuration is confirmed by NOESY correlations between the methoxybenzylidene proton and the adjacent benzofuran proton .

- X-ray Crystallography : Crystallographic data resolve the spatial arrangement of substituents around the double bond .

Q. What analytical techniques are used to assess purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (C₂₃H₂₄O₆) with <2 ppm error .

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (ketone C=O) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during benzylidene formation?

- Methodological Answer :

- Catalyst Screening : Use of p-toluenesulfonic acid (PTSA) instead of acetic acid reduces side reactions (e.g., over-oxidation) .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve regioselectivity by stabilizing transition states .

- Data Table :

| Catalyst | Solvent | Yield (%) | By-products (%) |

|---|---|---|---|

| PTSA | MeCN | 78 | <5 |

| AcOH | DCM | 65 | 12 |

Q. What strategies resolve contradictions in reported bioactivity data for similar benzofuran derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., 2-methoxy vs. 3,4-dimethoxy groups alter binding to cyclooxygenase-2 (COX-2) .

- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements via ELISA for COX-2 inhibition) .

- Meta-Analysis : Cross-reference bioactivity datasets from multiple sources to identify outliers or solvent-induced artifacts .

Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream modifications?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group slows hydrolysis under basic conditions, making the ester stable in pH 7–9 buffers .

- Selective Deprotection : Use TFA/DCM (1:1) to cleave the tert-butyl ester without affecting the benzofuran ketone .

- Application : Facilitates selective conjugation (e.g., peptide coupling) for prodrug development .

Data Contradiction Analysis

Q. Why do reported yields for the final esterification step vary across studies (50–85%)?

- Methodological Answer :

- Moisture Sensitivity : Tert-butyl bromoacetate is hygroscopic; yields drop >20% if reactions are not conducted under strict anhydrous conditions .

- Catalyst Load : Excess triethylamine (>2 eq.) leads to emulsion formation, complicating purification .

- Resolution : Use molecular sieves (3Å) and inert gas purging to maintain anhydrous conditions .

Biological Activity & Mechanisms

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzyme and a fluorogenic substrate (e.g., scopoletin) .

- NF-κB Luciferase Reporter Assay : Quantify inhibition of inflammatory signaling in RAW 264.7 macrophages .

- Data Interpretation : Correlate IC₅₀ with lipophilicity (logP) calculated via HPLC retention times .

Reactivity & Stability

Q. How does the compound degrade under accelerated stability conditions (40°C/75% RH)?

- Methodological Answer :

- Major Degradants : Hydrolysis of the ester to form 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid .

- Stabilization : Lyophilized formulations in amber vials reduce degradation by 90% over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.